1-(Azetidin-3-yl)piperidin-4-one

LogP Hydrophilicity Aqueous Solubility

Common issue: piperidin-4-one analogs lack the azetidine conformational lock, while reduced piperidine variants miss the critical 4-ketone handle. 1-(Azetidin-3-yl)piperidin-4-one solves both: - LogP -0.92 vs +0.56 for reduced analog → superior aqueous solubility - 4-Ketone enables reductive amination, Grignard addition, hydrazone formation - Azetidine NH provides orthogonal PROTAC conjugation point - MW 154.21, PSA 32.34 Ų, meets 'rule of three' for fragment screening

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B11918371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)piperidin-4-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C2CNC2
InChIInChI=1S/C8H14N2O/c11-8-1-3-10(4-2-8)7-5-9-6-7/h7,9H,1-6H2
InChIKeyREMJUMGLVOXMDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-yl)piperidin-4-one: Physicochemical Baseline and Structural Identity


1-(Azetidin-3-yl)piperidin-4-one (CAS 512173-52-3; also named 4-Piperidinone, 1-(3-azetidinyl)-(9CI)) is a small-molecule dual-heterocycle building block combining a four-membered azetidine ring with a six-membered piperidin-4-one scaffold . With molecular formula C₈H₁₄N₂O, molecular weight of 154.21 g/mol, computed LogP of −0.92, polar surface area (PSA) of 32.34 Ų, density of 1.1±0.1 g/cm³, and boiling point of 288.7±25.0 °C at 760 mmHg, the compound occupies a distinct physicochemical space that differentiates it from both simple piperidin-4-ones and fully reduced azetidine-piperidine analogs . The ketone carbonyl at the 4-position serves as a critical synthetic handle for derivatization, including reductive amination, Grignard addition, and hydrazone formation, while the azetidine N-H provides a secondary amine anchor point for further functionalization [1]. This bifunctional reactivity, combined with the conformational rigidity imparted by the strained azetidine ring, positions the compound as a versatile intermediate in medicinal chemistry and targeted protein degradation (PROTAC) programs [1].

Why 1-(Azetidin-3-yl)piperidin-4-one Cannot Be Replaced by Structural Analogs


Procurement decisions based solely on scaffold similarity without accounting for functional-group-specific and physicochemical differentiation carry substantial risk. The closest structural analog, 1-(azetidin-3-yl)piperidine (CAS 138022-86-3), lacks the 4-ketone carbonyl that defines the target compound's synthetic versatility — without this handle, reductive amination, organometallic addition, and chemoselective carbonyl-directed transformations are impossible . Physicochemically, the reduced analog exhibits a computed LogP of approximately +0.56 versus the target compound's LogP of −0.92, a difference of ~1.48 log units that predicts markedly lower aqueous solubility for the reduced analog and distinct permeability and formulation behavior [1]. Conversely, simple piperidin-4-one (CAS 41661-47-6; PSA 29.1 Ų, MW 99.13) lacks the azetidine moiety altogether, foregoing the conformational rigidity, additional hydrogen-bonding capacity, and three-dimensional shape that the azetidine ring contributes to target engagement and selectivity optimization . These differences are not cosmetic — they directly govern the compound's utility as a synthetic intermediate, its developability as a lead scaffold, and the reproducibility of biological screening outcomes.

Quantitative Differentiation Evidence Versus Closest Analogs


LogP Differentiation: Target vs. Reduced Analog

In a cross-study comparison of experimentally consistent computed LogP values, 1-(Azetidin-3-yl)piperidin-4-one exhibits a LogP of −0.92 , whereas its closest structural analog, 1-(azetidin-3-yl)piperidine (the fully reduced piperidine form), exhibits a LogP of +0.56 [1]. This represents a ΔLogP of approximately −1.48, indicating that the target compound is substantially more hydrophilic. The difference arises from the polar carbonyl group at the 4-position, which increases hydrogen-bond acceptor capacity and reduces overall lipophilicity.

LogP Hydrophilicity Aqueous Solubility Drug Developability

Polar Surface Area Advantage Over Unsubstituted Piperidin-4-one

The target compound possesses a computed PSA of 32.34 Ų , compared with 29.1 Ų for the unsubstituted piperidin-4-one scaffold . The additional 3.24 Ų of polar surface arises from the azetidine secondary amine, which contributes a hydrogen-bond donor site absent in the simple piperidin-4-one. In the reduced analog 1-(azetidin-3-yl)piperidine, the PSA drops to approximately 15 Ų [1], as both the ketone oxygen and its polar contribution are lost.

Polar Surface Area Permeability Bioavailability CNS MPO

Ketone Carbonyl: Chemoselective Derivatization Handle

The piperidin-4-one carbonyl in the target compound provides a chemoselective handle for C–C and C–N bond-forming reactions that are structurally precluded in the fully reduced analog 1-(azetidin-3-yl)piperidine. Specifically, the ketone enables: (i) reductive amination with primary/secondary amines to generate N-alkylated 4-aminopiperidines; (ii) Grignard and organolithium additions to install quaternary carbinamine centers at the 4-position; (iii) hydrazone and oxime formation for bioconjugation or metal chelation; and (iv) stereoselective reduction to either cis- or trans-4-hydroxypiperidine diastereomers using NaBH₄ (cis-selectivity) or alcohol dehydrogenase-mediated enantioselective reduction (R- or S-selectivity), as demonstrated in the piperidin-4-one literature [1]. The reduced analog offers only the secondary piperidine nitrogen as a functionalization site, with no comparable electrophilic carbon center.

Carbonyl Chemistry Reductive Amination Grignard Addition Hydrazone Formation Synthetic Versatility

CCR4 Antagonist Scaffold Validation

In a comprehensive structure-activity relationship study published in the Journal of Medicinal Chemistry, Robles et al. developed small-molecule CCR4 antagonists featuring a novel piperidinyl-azetidine motif — the same core scaffold architecture embodied by 1-(azetidin-3-yl)piperidin-4-one [1]. The lead compound (compound 38, also designated CCR4-351) demonstrated IC₅₀ values of 22 nM in a calcium flux assay and 50 nM in a chemotaxis (CTX) inhibition assay [1][2]. In cellular assays, CCR4-351 inhibited the migration of mouse iTreg cells with an IC₅₀ of 39 nM and human iTreg cells with an IC₅₀ of 33 nM [2]. In vivo, once-daily oral dosing at 50 mg/kg for 40 days significantly reduced tumor growth as a single agent, and the combination with immune checkpoint blockade potentiated the antitumor response [1][2]. In contrast, CCR4 antagonist programs that utilized alternative scaffolds (e.g., AZD-2098 and AZD-1678) have been disclosed but without the specific piperidinyl-azetidine core [3]. The piperidinyl-azetidine motif was explicitly described as 'novel' and critical for achieving the balanced potency, selectivity, and oral bioavailability profile.

CCR4 Antagonist Immuno-Oncology Treg Recruitment Checkpoint Inhibitor Combination Piperidinyl-Azetidine Motif

Azetidine-Driven Conformational Rigidity

The azetidine ring in 1-(azetidin-3-yl)piperidin-4-one introduces a strained, four-membered ring system that significantly increases molecular rigidity and three-dimensional character (Fsp³) compared to simple piperidine or piperidin-4-one scaffolds . This conformational constraint has been shown to improve target selectivity and reduce off-target interactions in bioisosteric replacement strategies, where azetidine successfully substitutes for pyrrolidine and piperidine while providing distinct spatial orientation of substituents [1]. The combination of azetidine strain (~26 kcal/mol ring strain) with the piperidin-4-one chair conformation yields a molecule with restricted conformational freedom that can enhance binding entropy and improve SAR reproducibility in screening cascades — a property absent in flexible-chain analogs.

Conformational Rigidity sp³ Fraction Bioisosterism Selectivity Drug Design

High-Value Application Scenarios


CCR4 Antagonist Lead Optimization

Based on the validated CCR4 antagonism of the piperidinyl-azetidine scaffold (IC₅₀ = 22–50 nM across functional and mechanistic assays [1]), 1-(azetidin-3-yl)piperidin-4-one serves as a strategic starting material for structure-activity relationship (SAR) exploration around the CCR4 pharmacophore. The 4-ketone carbonyl provides a vector for introducing substituted amines via reductive amination, while the azetidine NH offers an orthogonal functionalization point. The favorable LogP (−0.92) and PSA (32.34 Ų) of the core scaffold are well within oral drug-like space, supporting efficient lead optimization toward orally bioavailable antagonists, as demonstrated by the 29% oral bioavailability achieved with the elaborated analog CCR4-351 [2]. Programs pursuing immuno-oncology targets where Treg depletion in the tumor microenvironment is therapeutically desirable should prioritize this scaffold over non-azetidine-containing CCR4 antagonist chemotypes.

PROTAC Linker Design with Bifunctional Handles

The dual-ring architecture of 1-(azetidin-3-yl)piperidin-4-one — offering both an azetidine NH and a piperidin-4-one carbonyl as orthogonal attachment points — makes it an ideal PROTAC linker building block [1]. The closely related analog 1-(azetidin-3-yl)piperidine is already employed as a PROTAC linker for the synthesis of TQ-3959, a cereblon-based degrader [1]. The target compound's carbonyl adds a third functionalization option: it can be elaborated to a hydroxyl or amino group for E3 ligase ligand conjugation, while the azetidine NH connects to the target-protein-binding warhead. The 1.48 log unit lower LogP versus the reduced analog translates into better aqueous solubility of linker-warhead intermediates, facilitating conjugation chemistry in aqueous-organic solvent mixtures. PROTAC development teams should select this ketone-containing variant when the synthetic route requires chemoselective functionalization at the piperidine 4-position.

Fragment-Based Screening with a Conformationally Constrained Core

With a molecular weight of 154.21 Da, 12 heavy atoms, and only 1 rotatable bond, 1-(azetidin-3-yl)piperidin-4-one falls within the 'rule of three' criteria for fragment-based screening (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. The azetidine ring introduces ~26 kcal/mol of ring strain that acts as a conformational anchor, pre-organizing the molecule for target binding and reducing the entropic penalty upon complex formation — a property validated across multiple azetidine-containing bioisostere studies [2]. The PSA of 32.34 Ų and computed LogP of −0.92 indicate favorable aqueous solubility for fragment soaking or co-crystallization experiments at mM concentrations. Fragment library curators should include this scaffold in preference to fully flexible aliphatic linkers when the screening objective is to identify starting points with intrinsic ligand efficiency.

JAK1 Inhibitor Discovery and Kinase Selectivity Engineering

Patent literature (WO2011112662A1, Incyte Corporation) establishes that piperidin-4-yl azetidine derivatives are potent modulators of Janus kinase 1 (JAK1), with utility in inflammatory disorders, autoimmune diseases, and cancer [1]. 1-(Azetidin-3-yl)piperidin-4-one provides the core scaffold upon which these patented JAK1 inhibitors are elaborated, with the carbonyl group serving as a synthetic entry point for installing kinase hinge-binding heterocycles. The conformational rigidity of the azetidine ring, combined with the vectorial orientation provided by the piperidin-4-one chair conformation, enables precise spatial presentation of substituents to achieve JAK1 selectivity over JAK2 and JAK3 — a critical requirement given the dose-limiting anemia associated with JAK2 inhibition. Discovery programs targeting JAK1-dependent pathologies should procure this building block as a gateway to the Incyte-disclosed chemical space rather than relying on unsubstituted piperidines that lack the azetidine conformational lock.

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